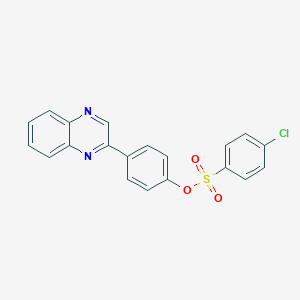
(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is a complex organic compound that combines a sulfonic acid ester with a quinoxaline moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate typically involves the esterification of 4-chloro-benzenesulfonic acid with a quinoxalin-2-yl-phenol derivative. The reaction is usually carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the ester bond. The reaction conditions often include:
Temperature: Typically between 50-100°C.
Solvent: Common solvents include dichloromethane or toluene.
Catalyst: Acid catalysts like sulfuric acid or Lewis acids such as aluminum chloride may be used.
Industrial Production Methods
In an industrial setting, the production of this compound might involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in maintaining precise control over reaction conditions, thereby optimizing the efficiency of the synthesis process.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the quinoxaline moiety, leading to the formation of quinoxaline N-oxides.
Reduction: Reduction reactions can target the sulfonic acid ester group, potentially converting it into a sulfonamide.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide or potassium carbonate.
Major Products
Oxidation: Quinoxaline N-oxides.
Reduction: Sulfonamides.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.
Biology
In biological research, this compound can be used to study enzyme interactions and inhibition, particularly those involving sulfonic acid esters. It may also serve as a probe in biochemical assays to investigate cellular processes.
Medicine
In medicinal chemistry, derivatives of this compound are explored for their potential therapeutic properties. The quinoxaline moiety is known for its biological activity, including antimicrobial and anticancer properties, making this compound a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the production of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mecanismo De Acción
The mechanism of action of (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate involves its interaction with specific molecular targets. The sulfonic acid ester group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to inhibition or modification of their function. The quinoxaline moiety can intercalate with DNA or interact with enzymes, disrupting their normal activity.
Comparación Con Compuestos Similares
Similar Compounds
- 4-Chloro-benzenesulfonic acid phenyl ester
- 4-Chloro-benzenesulfonic acid 4-bromo-phenyl ester
- 4-Chloro-benzenesulfonic acid 2,4-dichloro-phenyl ester
Uniqueness
Compared to these similar compounds, (4-Quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate stands out due to the presence of the quinoxaline moiety. This addition imparts unique chemical and biological properties, such as enhanced reactivity and potential therapeutic applications, which are not observed in simpler sulfonic acid esters.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique characteristics
Propiedades
Fórmula molecular |
C20H13ClN2O3S |
|---|---|
Peso molecular |
396.8g/mol |
Nombre IUPAC |
(4-quinoxalin-2-ylphenyl) 4-chlorobenzenesulfonate |
InChI |
InChI=1S/C20H13ClN2O3S/c21-15-7-11-17(12-8-15)27(24,25)26-16-9-5-14(6-10-16)20-13-22-18-3-1-2-4-19(18)23-20/h1-13H |
Clave InChI |
BTTFPBRLPBLVNA-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
SMILES canónico |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(C=C3)OS(=O)(=O)C4=CC=C(C=C4)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.















